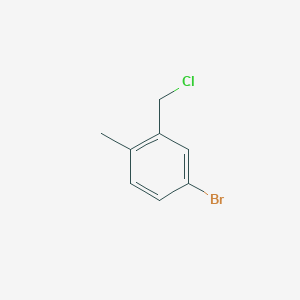

4-Bromo-2-(chloromethyl)-1-methylbenzene

Description

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCLTQUMFLQQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87604-18-0 | |

| Record name | 4-bromo-2-(chloromethyl)-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-1-methylbenzene typically involves the bromination of 2-(chloromethyl)-1-methylbenzene. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of bromine and chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(chloromethyl)-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles. For example, nucleophilic substitution with amines can form corresponding amines.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation can produce benzoic acid or benzaldehyde.

- Reduction can lead to the formation of toluene or other simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(chloromethyl)-1-methylbenzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for further functionalization, making it a valuable building block in drug development.

Case Study: Synthesis of Antidiabetic Agents

- The compound can be used to synthesize dapagliflozin, a medication for type 2 diabetes mellitus. The synthetic route involves the transformation of this compound into more complex structures through nucleophilic substitution reactions .

Organic Synthesis

The compound acts as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and other functional groups.

Reactivity Insights

- The presence of both bromine and chloromethyl groups enhances its reactivity, allowing it to participate in various coupling reactions. This characteristic is beneficial for synthesizing complex organic molecules .

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |

| Coupling Reactions | Suzuki or Heck reactions | Formation of biaryl compounds |

Material Science

In material science, this compound is investigated for its potential applications in polymer chemistry.

Polymerization Studies

- The compound can be used to introduce halogen functionalities into polymers, which can enhance properties such as thermal stability and flame retardancy. Research has shown that incorporating halogenated compounds into polymer matrices can improve their mechanical properties and resistance to degradation .

| Property | Effect of Halogenation |

|---|---|

| Thermal Stability | Increased resistance to heat |

| Mechanical Properties | Enhanced strength and durability |

Chemical Research

The compound is also employed in various chemical research applications, including studies on reaction mechanisms and the development of new synthetic methodologies.

Research Insights

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methyl group and halogen substituents undergo transformations that alter the compound’s structure and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compounds with bromine, chlorine, or iodine substituents exhibit distinct reactivity and physical properties due to differences in halogen electronegativity and steric effects.

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from simpler dihalobenzenes like 1-bromo-2-chlorobenzene .

- Synthetic Utility : Iodo-substituted analogues (e.g., 4-Bromo-2-iodo-1-methylbenzene) are valuable in cross-coupling reactions but may require heavier catalysts due to iodine’s lower electronegativity .

Functional Group Variants

Substitution of the chloromethyl group with nitro, ethoxy, or cyano groups alters electronic properties and applications.

- Electron-Withdrawing Effects : The nitro group in 4-bromo-2-methyl-1-nitrobenzene strongly deactivates the ring, reducing electrophilic substitution reactivity compared to the chloromethyl variant .

- Solubility : Ethoxy and methoxy substituents (e.g., 4-bromo-2-ethyl-1-methoxybenzene) increase hydrophilicity, making them preferable in solvent-mediated reactions .

Heterocyclic Analogues

Replacing the benzene ring with thiophene or furan alters conjugation and stability.

Biological Activity

4-Bromo-2-(chloromethyl)-1-methylbenzene, also known as a bromochloromethyl derivative of methylbenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine and a chloromethyl group attached to a methyl-substituted benzene ring, which may influence its reactivity and interaction with biological targets.

The chemical formula for this compound is C8H8BrCl, with a molecular weight of approximately 215.51 g/mol. The presence of halogen substituents is known to enhance the biological activity of aromatic compounds by altering their electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail specific findings from recent studies.

Antimicrobial Activity

Studies have shown that halogenated compounds often possess significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.

Case Studies

- Study on Apoptosis Induction : A study published in Cancer Research examined the effect of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of active caspases, indicating apoptosis was triggered in a dose-dependent manner .

- Antimicrobial Efficacy : An investigation into the antimicrobial properties highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The halogen groups may facilitate binding to active sites of enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on specific receptors, altering signaling pathways related to cell survival and apoptosis.

Q & A

Basic Question: What experimental protocols are recommended for synthesizing 4-Bromo-2-(chloromethyl)-1-methylbenzene with high purity?

Methodological Answer:

The synthesis typically involves halogenation and alkylation steps. For bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C is effective. The chloromethyl group can be introduced via radical-initiated chloromethylation of the methyl-substituted benzene precursor using ClCH₂Cl (dichloromethane) and a radical initiator (e.g., AIBN) under reflux conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >97% purity. Monitor reaction progress using TLC (Rf ≈ 0.4 in hexane:EtOAc 8:2) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can contradictory spectroscopic data (e.g., NMR chemical shifts) for this compound be resolved?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from solvent effects, paramagnetic impurities, or conformational dynamics. Perform NMR in deuterated solvents (CDCl₃ or DMSO-d6) with internal standards (TMS). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions. Cross-validate with computational methods: optimize geometry using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts with GIAO (Gauge-Including Atomic Orbitals) . Compare experimental and computed shifts to identify outliers caused by solvent polarity or intermolecular interactions .

Basic Question: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolytic cleavage of the C–Cl bond. Avoid contact with moisture or metals (e.g., iron, aluminum), as trace impurities can catalyze decomposition. Use PTFE-lined caps to minimize adsorption. Regularly monitor stability via GC-MS; degradation products like 4-bromo-2-methylphenol (m/z 186) indicate hydrolysis .

Advanced Question: How can density functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT calculations can model transition states and electronic properties. Optimize the molecule’s geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to identify electrophilic (C–Br) and nucleophilic (C–Cl) sites. For Suzuki-Miyaura coupling, calculate activation energies for oxidative addition of Pd⁰ to C–Br bonds. Compare with experimental yields (e.g., 70–85% with Pd(PPh₃)₄ and K₂CO₃ in THF) to validate computational predictions .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Elemental Analysis: Confirm C, H, Br, and Cl content (±0.3% tolerance).

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 232 (isotope pattern: ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

- FT-IR: Key peaks include C–Br (~600 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches.

- ¹H/¹³C NMR: Assign methyl (δ ~2.3 ppm, singlet), chloromethyl (δ ~4.5 ppm, singlet), and aromatic protons (δ 7.1–7.4 ppm, multiplet) .

Advanced Question: How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the chloromethyl group?

Methodological Answer:

The chloromethyl group’s reactivity is modulated by adjacent substituents. Steric hindrance from the methyl group at position 1 reduces nucleophilic attack from the para position. Electron-withdrawing bromine at position 4 increases electrophilicity at the chloromethyl carbon. Use Hammett σ constants (σₘ for Br = +0.39) to predict rate acceleration. Experimentally, compare SN2 reactivity with nucleophiles (e.g., KI in acetone): higher yields (~90%) occur with bulky bases (DBU) due to reduced steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.